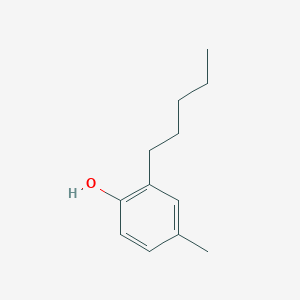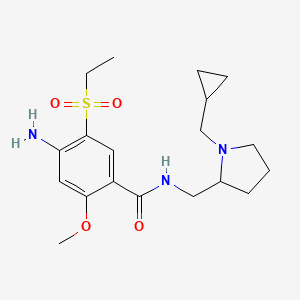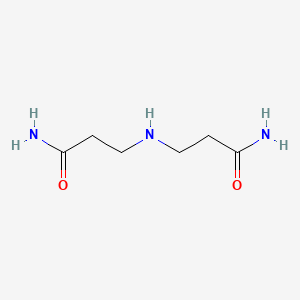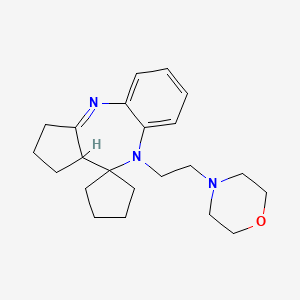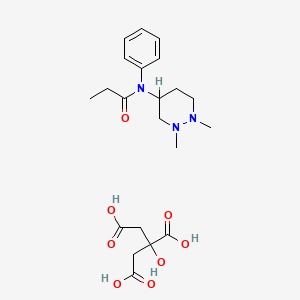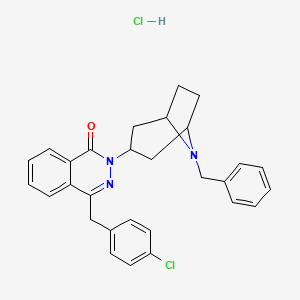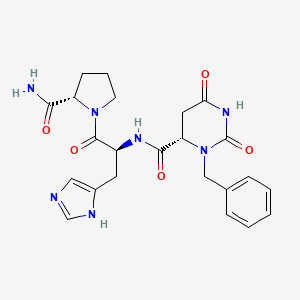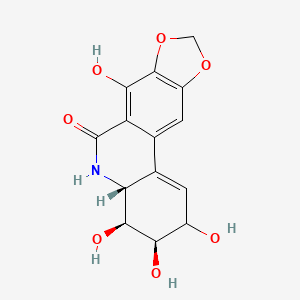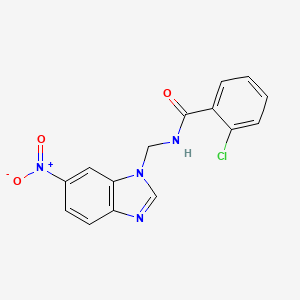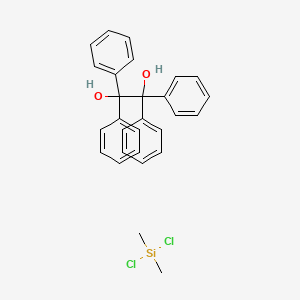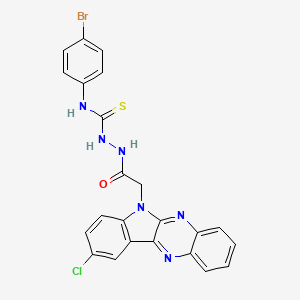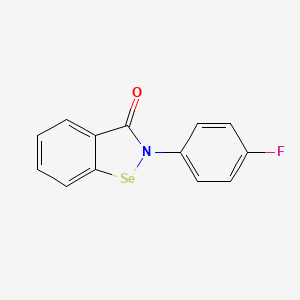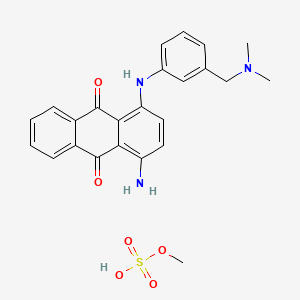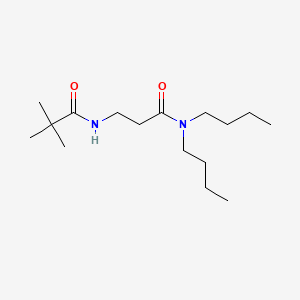
Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- is an organic compound belonging to the class of amides This compound is characterized by the presence of a propanamide backbone with a dibutylamino group and a dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3-(dibutylamino)-3-oxopropylamine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a propanamide backbone.
N,N-Dibutylpropanamide: Similar structure but lacks the oxo group.
2,2-Dimethylpropanamide: Similar structure but lacks the dibutylamino group.
Uniqueness
Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- is unique due to the presence of both the dibutylamino group and the dimethyl substitution, which confer distinct chemical and biological properties
Properties
CAS No. |
82024-11-1 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-3-oxopropyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H32N2O2/c1-6-8-12-18(13-9-7-2)14(19)10-11-17-15(20)16(3,4)5/h6-13H2,1-5H3,(H,17,20) |
InChI Key |
DROCXHZAQZFREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


